molecular formula C11H9N3O3 B179920 4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid CAS No. 124769-60-4

4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid

Cat. No. B179920
CAS RN: 124769-60-4
M. Wt: 231.21 g/mol
InChI Key: SJMUNPNTQZRZOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidines, including “4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid”, often involves methodologies for the introduction of various bio-relevant functional groups . A study reports a ring cleavage methodology reaction for the synthesis of pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid” would be expected to follow this general structure, with additional functional groups attached.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid” would be expected to depend on its specific structure. For instance, the pK a values for similar pyrimidine structures have been reported .

Scientific Research Applications

Synthetic Routes and Derivative Synthesis

4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid and its derivatives have been extensively studied for their potential applications in medicinal and biological fields. For instance, a study detailed a facile synthesis method for creating new 4-(phenylamino)thieno[3,2-d]pyrimidines, highlighting their medicinal and biological significance. These derivatives have shown promising inhibitory activities against key biological targets, like VEGF receptor-2 kinase, crucial in tumor-induced blood vessel formation (Song, 2007).

Antimicrobial and Antiviral Properties

A series of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids were synthesized and evaluated for their antimicrobial properties. These compounds have demonstrated significant antibacterial and antifungal activities, indicating their potential as therapeutic agents (Shastri & Post, 2019). Furthermore, derivatives of 4-hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid have shown inhibitory effects against various viruses, including Herpes simplex virus type 1 and Mayaro virus, providing a foundation for further antiviral drug development (Bernardino et al., 2007).

Antioxidant and Biological Activities

Compounds related to 4-hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid have been investigated for their antioxidant properties. In particular, a study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their in vitro antioxidant activity. The presence of electron-donating or withdrawing groups significantly influenced the radical scavenging activities of these compounds (Kotaiah et al., 2012).

Mechanism of Action

The mechanism of action of pyrimidines can vary widely depending on their specific structure and the context in which they are used. Some pyrimidines have been found to exhibit anti-inflammatory effects, attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

properties

IUPAC Name

2-anilino-6-oxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-9-8(10(16)17)6-12-11(14-9)13-7-4-2-1-3-5-7/h1-6H,(H,16,17)(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMUNPNTQZRZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60603475
Record name 2-Anilino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-(phenylamino)pyrimidine-5-carboxylic acid

CAS RN

124769-60-4
Record name 2-Anilino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60603475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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